2-Iodo-4-methylpyrimidine

Übersicht

Beschreibung

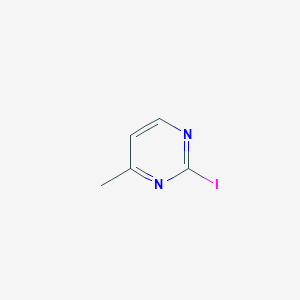

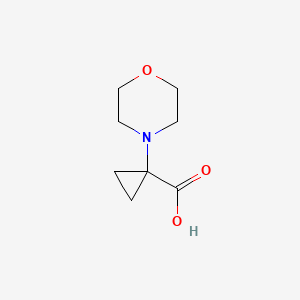

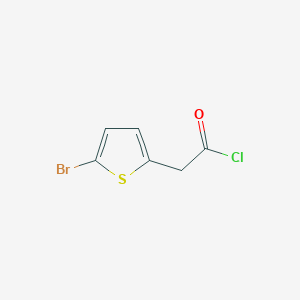

2-Iodo-4-methylpyrimidine, also known as 4-Methyl-2-Iodopyrimidine, is an organic compound with the chemical formula C5H5IN2. It has a molecular weight of 220.01 . The compound is used in various fields of research and industry.

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5IN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 . This indicates that the compound has a pyrimidine ring with an iodine atom and a methyl group attached to it.Wissenschaftliche Forschungsanwendungen

Halogen Exchange in Heterocycles

Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in heterocycles, including pyrimidines, demonstrating that treating halopyrimidines with iodotrimethylsilane leads to the substitution of the original halogen with iodine. This process exemplifies the utility of 2-iodo-4-methylpyrimidine in synthesizing various iodinated organic compounds, which are crucial in pharmaceuticals and materials science. The specificity of halogen displacement, facilitated by the intermediacy of N-trimethylsilylpyridinium salts, underscores the controlled synthesis of iodinated heterocycles for further chemical transformations. Schlosser & Cottet, 2002.

Regioselective Alkynylation

Pal et al. (2006) discussed the Pd/C–Cu catalyzed coupling reactions of halo pyrimidines, leading to the regioselective synthesis of alkynylpyrimidines. Their work highlights the capacity for selectively functionalizing this compound to generate structurally diverse pyrimidine derivatives. This methodology is pivotal for constructing complex molecules with potential applications in drug discovery and organic electronics. Pal et al., 2006.

Homogeneous Catalytic Carbonylation

Fehér et al. (2014) investigated the palladium-catalyzed carbonylation of iodoferrocene in the presence of 2-aminopyrimidine derivatives. Their study illustrates the versatility of this compound in forming ferrocenyl-amino pyrimidine derivatives through carbonylation, showcasing its application in developing electrochemically detectable biosensors and components for supramolecular assemblies. This work exemplifies the intersection of organometallic chemistry and materials science, offering pathways for creating novel materials. Fehér et al., 2014.

Halogen Bonding in Drug Design

He et al. (2020) detailed the study of halogen bonding between a ligand and the pyruvate dehydrogenase complex E1 component, employing a derivative containing an iodo pyrimidine moiety. This research demonstrates the critical role of this compound in medicinal chemistry, specifically in enhancing ligand-protein interactions through halogen bonding. This insight is valuable for the design and optimization of new pharmaceuticals targeting enzyme complexes. He et al., 2020.

Eigenschaften

IUPAC Name |

2-iodo-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLWIGSPWVYIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B3226726.png)

![2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3226730.png)

![ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3226763.png)

![5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3226787.png)